3-(Cyclopropylmethoxy)-4-fluorobenzoic acid
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Overview
Description
3-(Cyclopropylmethoxy)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a cyclopropylmethoxy group and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-4-fluorobenzoic acid typically involves multiple steps:
Starting Material: The synthesis begins with 3-hydroxy-4-fluorobenzaldehyde.
Alkylation: The hydroxyl group of the starting material is alkylated using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to form 3-(Cyclopropylmethoxy)-4-fluorobenzaldehyde.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis. Additionally, the choice of solvents and reagents is critical to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Derivatives with additional oxygen-containing functional groups.
Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution Products: Compounds with different halogens or functional groups replacing the fluorine atom.
Scientific Research Applications
3-(Cyclopropylmethoxy)-4-fluorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential effects on biological pathways and its ability to modulate enzyme activity.
Industrial Chemistry: It serves as a building block for the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-4-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethoxy group and the fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
- 3-Chloro-4-(trifluoromethoxy)benzoyl chloride
- 3-[(Cyclopropylmethoxy)methyl]pyrrolidine
- 4-(Cyclopropylmethoxy)-2-nitroaniline
Uniqueness
3-(Cyclopropylmethoxy)-4-fluorobenzoic acid is unique due to the presence of both a cyclopropylmethoxy group and a fluorine atom on the benzene ring. This combination imparts specific chemical properties, such as increased lipophilicity and potential for unique biological interactions, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c12-9-4-3-8(11(13)14)5-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWUZYZNDNTSDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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